molecular formula C13H11N3O B1637109 6-methoxy-2-pyridin-4-yl-1H-benzimidazole

6-methoxy-2-pyridin-4-yl-1H-benzimidazole

Cat. No.: B1637109
M. Wt: 225.25 g/mol
InChI Key: PRIOHFQTGJNBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2-pyridin-4-yl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-pyridin-4-yl-1H-benzimidazole typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the use of a copper(I)-catalyzed aerobic oxidative coupling reaction, which provides high yields under mild conditions . Another approach involves the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions for the condensation and coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-pyridin-4-yl-1H-benzimidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyridine or benzimidazole rings.

Scientific Research Applications

Chemistry

In chemistry, 6-methoxy-2-pyridin-4-yl-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.

Biology

The compound has shown potential as a bioactive molecule with applications in drug discovery. It has been investigated for its ability to modulate biological pathways and interact with specific molecular targets .

Medicine

In medicinal chemistry, this compound derivatives have been explored for their therapeutic potential. They have been studied for their activity against various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-methoxy-2-pyridin-4-yl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound can also modulate signaling pathways by interacting with receptors on the cell surface.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-2-pyridin-4-yl-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and pyridine ring contribute to its reactivity and potential as a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

6-methoxy-2-pyridin-4-yl-1H-benzimidazole

InChI

InChI=1S/C13H11N3O/c1-17-10-2-3-11-12(8-10)16-13(15-11)9-4-6-14-7-5-9/h2-8H,1H3,(H,15,16)

InChI Key

PRIOHFQTGJNBEP-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3

Origin of Product

United States

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